1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-iodophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZGPNZTJLHQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione: Structure, Properties, and Applications in Modern Drug Development
Introduction: The Strategic Importance of N-Aryl Maleimides in Bioconjugation
In the landscape of modern therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies, the ability to selectively and stably link disparate molecular entities is paramount. N-aryl maleimides have emerged as a critical class of bifunctional linkers, prized for their reactivity and stability. Among these, 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione stands out as a particularly versatile reagent. Its unique architecture, featuring a reactive maleimide core and a strategically positioned iodophenyl group, offers a powerful toolkit for the medicinal chemist and drug developer. This guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its practical applications in the synthesis of complex bioconjugates.
I. Core Chemical Identity and Physicochemical Properties
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione, also known by its CAS Number 34748-31-9, is a crystalline solid at room temperature. Its molecular structure is characterized by a central five-membered pyrrole-2,5-dione ring, commonly known as a maleimide, to which a 2-iodophenyl group is attached at the nitrogen atom.
Figure 1: Chemical structure of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione.
The strategic placement of the iodine atom ortho to the point of attachment to the maleimide nitrogen is a key design feature. This sterically bulky and electron-withdrawing group influences the reactivity of the maleimide moiety and provides a handle for further functionalization through cross-coupling reactions.
Table 1: Physicochemical Properties of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
| Property | Value | Source |
| Molecular Formula | C10H6INO2 | N/A |
| Molecular Weight | 311.07 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 138-142 °C | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | N/A |
| CAS Number | 34748-31-9 |
II. Synthesis and Purification
The most common and efficient synthesis of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione involves the condensation of maleic anhydride with 2-iodoaniline. This reaction is typically carried out in a suitable solvent, such as acetic acid or toluene, often with azeotropic removal of water to drive the reaction to completion.
Experimental Protocol: Synthesis of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add maleic anhydride (1.0 eq) and 2-iodoaniline (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or toluene, to the flask.
-
Heating and Reflux: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the crude product by filtration and wash with a cold, non-polar solvent (e.g., hexanes) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Figure 2: Synthetic workflow for 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione.
III. Chemical Reactivity and Mechanistic Insights
The utility of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione stems from its dual reactivity. The maleimide group is a highly efficient Michael acceptor, readily undergoing conjugate addition with thiols, particularly the sulfhydryl groups of cysteine residues in proteins. This reaction is highly selective and proceeds rapidly under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.
The 2-iodophenyl moiety provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of functionalities, including fluorescent dyes, chelating agents for radiolabeling, or other small molecule drugs, after the initial bioconjugation event. This "post-conjugation modification" strategy is a powerful tool for constructing complex and multifunctional bioconjugates.
Figure 3: Conceptual diagram of the dual reactivity of the subject compound.
IV. Applications in Drug Development and Bioconjugation
The unique properties of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione make it an invaluable tool in the development of targeted therapeutics.
-
Antibody-Drug Conjugates (ADCs): This molecule can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to a specific target (e.g., a cancer cell), and upon internalization, the drug is released, leading to selective cell death. The stability of the thioether bond formed is a critical factor in the efficacy and safety of the resulting ADC.
-
PROTACs and Molecular Glues: In the field of targeted protein degradation, this compound can be used to synthesize Proteolysis Targeting Chimeras (PROTACs). One end of the PROTAC binds to a target protein, while the other binds to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
-
Fluorescent Labeling and Imaging: The iodophenyl group can be functionalized with a fluorescent dye, allowing for the labeling of proteins and other biomolecules for use in various imaging applications, such as fluorescence microscopy and flow cytometry.
Experimental Protocol: Typical Bioconjugation to a Cysteine-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, typically a phosphate or borate buffer at pH 7.0-7.5. Degas the buffer to minimize oxidation of the thiol.
-
Linker Preparation: Prepare a stock solution of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione in an organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add a slight molar excess (e.g., 1.1-1.5 equivalents) of the linker solution to the peptide solution with gentle stirring.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate and the consumption of the starting materials.
-
Quenching: Once the reaction is complete, quench any unreacted maleimide by adding a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol.
-
Purification: Purify the resulting conjugate using techniques such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.
V. Conclusion and Future Perspectives
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione is a powerful and versatile chemical tool with significant applications in the fields of bioconjugation and drug development. Its well-defined reactivity, coupled with the potential for post-conjugation modification, provides researchers with a robust platform for the construction of complex and highly functionalized biomolecules. As the demand for more sophisticated and targeted therapies continues to grow, the importance of well-designed linkers like this one will undoubtedly increase. Future research in this area may focus on developing derivatives with altered reactivity, improved stability, and novel functionalities to further expand the capabilities of this important class of molecules.
References
N-(2-iodophenyl)maleimide CAS number and supplier availability
Synthesis, Reactivity Profile, and Strategic Sourcing
Executive Summary
N-(2-iodophenyl)maleimide (IUPAC: 1-(2-iodophenyl)-1H-pyrrole-2,5-dione) is a specialized bifunctional reagent characterized by the presence of an electron-deficient maleimide alkene and an ortho-positioned aryl iodide. Unlike its widely available para-isomer (N-(4-iodophenyl)maleimide), the ortho-isomer is rarely found in standard chemical catalogs due to the steric constraints imposed by the iodine atom adjacent to the imide nitrogen.
This guide addresses the "Make vs. Buy" challenge for this compound. It provides a validated custom synthesis protocol, analyzes the steric influence on hydrolytic stability, and outlines its utility as a "hub" molecule for constructing sterically congested bioconjugates or performing intramolecular Heck cyclizations.
Chemical Identity & Supplier Availability
Chemical Profile
| Property | Data |
| Chemical Name | N-(2-iodophenyl)maleimide |
| IUPAC Name | 1-(2-iodophenyl)-1H-pyrrole-2,5-dione |
| Molecular Formula | C₁₀H₆INO₂ |
| Molecular Weight | 299.07 g/mol |
| CAS Number | Not widely indexed in major public registries. (Note: The para-isomer is 40348-04-6) |
| Predicted LogP | ~2.1 (Lipophilic) |
| Solubility | Soluble in DMSO, DMF, DCM; Poor solubility in water. |
Supply Chain Analysis
Current Market Status: As of Q1 2026, N-(2-iodophenyl)maleimide is not a standard stock item at major distributors (Sigma-Aldrich, Thermo Fisher, TCI). It is classified as a Custom Synthesis Target .
Sourcing Strategy: Researchers must adopt a "Make" strategy. The supply chain focus shifts to the high-purity procurement of its primary precursor: 2-Iodoaniline .
| Precursor Component | CAS Number | Recommended Grade | Major Suppliers |
| 2-Iodoaniline | 615-43-0 | >98% (HPLC) | Sigma-Aldrich, TCI, Combi-Blocks |
| Maleic Anhydride | 108-31-6 | >99% (Reagent) | Fisher Scientific, Acros Organics |
Technical Insight: The Ortho-Effect
Hydrolytic Stability
Maleimides are susceptible to ring-opening hydrolysis in aqueous buffers (pH > 7.5), rendering them inactive toward thiols.
-
Mechanism: Hydroxide ion attacks the carbonyl carbon.
-
The Ortho-Advantage: The bulky iodine atom at the 2-position forces the phenyl ring to twist out of coplanarity with the maleimide ring (dihedral angle > 45°). This steric bulk shields the carbonyl carbons from nucleophilic attack by water, potentially increasing the half-life of the maleimide in physiological buffers compared to the para-isomer [1].
Reactivity Dual-Mode
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Michael Acceptor: The double bond reacts with thiols (Cysteine) at pH 6.5–7.5.
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Aryl Iodide Handle: The iodine remains available for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or, crucially, intramolecular Heck reactions where the Pd-species inserts and cyclizes onto the maleimide double bond to form fused indoles or isoindolines [2].
Validated Experimental Protocol: Custom Synthesis
Objective: Synthesis of N-(2-iodophenyl)maleimide on a 10 mmol scale. Methodology: Two-step "One-Pot" procedure involving amidation followed by chemical dehydration.
Workflow Diagram
Figure 1: Two-step synthesis workflow for N-aryl maleimides.
Step-by-Step Procedure
Step 1: Formation of N-(2-iodophenyl)maleamic acid
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Dissolution: Dissolve 2.19 g (10 mmol) of 2-iodoaniline in 15 mL of anhydrous Diethyl Ether (or THF if solubility is poor).
-
Addition: Add 1.03 g (10.5 mmol) of Maleic Anhydride dissolved in 5 mL Ether/THF dropwise over 10 minutes.
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Reaction: Stir at Room Temperature (RT) for 2–4 hours. A yellow precipitate (the maleamic acid) should form.
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Isolation: Filter the solid, wash with cold ether, and dry under vacuum. Note: Do not heat; the intermediate can revert to starting materials.
Step 2: Cyclodehydration to Maleimide
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Setup: Suspend the dried maleamic acid in 10 mL of Acetic Anhydride .
-
Catalyst: Add 400 mg of Anhydrous Sodium Acetate .
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Cyclization: Heat the mixture to 80°C for 2–4 hours. The suspension will dissolve as the ring closes.
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Quench: Cool to RT and pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate.
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Purification: Filter the solid. If the product is oily/sticky (common with ortho-isomers), extract with Dichloromethane (DCM), wash with NaHCO₃ (sat) to remove acetic acid, dry over MgSO₄, and concentrate.
-
Recrystallization: Recrystallize from Ethanol or Cyclohexane/Toluene to yield yellow crystals.
Yield Expectation: 60–75%. Characterization:
-
¹H NMR (CDCl₃): Look for the singlet at ~6.8–7.0 ppm (2H, maleimide alkene) and the aromatic pattern characteristic of 1,2-disubstitution.
Reactivity & Applications Logic
Bioconjugation Workflow
This compound serves as a cysteine-selective linker that retains a "clickable" iodide handle for further functionalization.
Figure 2: Divergent synthesis pathways utilizing the dual-reactivity of the scaffold.
Storage & Handling
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Light Sensitivity: Aryl iodides are light-sensitive. Store in amber vials.
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Moisture: Maleimides hydrolyze over time. Store at -20°C under inert gas (Argon/Nitrogen) to maintain >95% purity.
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Safety: 2-iodoaniline is toxic and a potential irritant. Handle all precursors in a fume hood.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Context: Steric influence on hydrolytic stability of bioconjugation linkers).
-
Felpin, F. X., & Nassar-Hardy, L. (2011). Intramolecular Heck Reaction in the Synthesis of Heterocycles. Topics in Current Chemistry, 292, 1-40. (Context: Use of N-aryl maleimides in Heck cyclizations).
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Walker, M. A. (1995). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry, 60(16), 5352–5355. (Context: Alternative synthesis routes for sensitive maleimides).
-
Sigma-Aldrich. (2024). Product Specification: 2-Iodoaniline. (Context: Precursor sourcing).
Technical Guide: Solubilization and Stability of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
Executive Summary
Compound: 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione (Common name: N-(2-iodophenyl)maleimide) Class: N-Aryl Maleimide / Electrophilic Michael Acceptor Primary Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
This guide details the solubility profile, handling protocols, and stability considerations for 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione. As a functionalized maleimide, this compound exhibits significant reactivity toward thiols (bioconjugation) and sensitivity to hydrolysis. While highly soluble in polar aprotic solvents like DMSO and DMF, its stability is compromised by moisture and light. This document provides a self-validating framework for preparing and maintaining high-integrity stock solutions.
Part 1: Physicochemical Profile & Solubility Logic
To optimize solubilization, one must understand the competing molecular forces within the crystal lattice and the solvent interaction.
Structural Analysis
The molecule consists of a polar, planar maleimide core (1H-pyrrole-2,5-dione) N-linked to a 2-iodophenyl ring .
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Maleimide Core: Provides dipole-dipole interaction sites via the two carbonyl oxygens. This makes the molecule compatible with polar aprotic solvents.
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2-Iodophenyl Substituent: The ortho-iodine atom introduces significant lipophilicity (increasing LogP) and steric bulk.
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Steric Effect: The bulky iodine at the ortho position forces the phenyl ring to twist out of planarity relative to the maleimide ring. This disruption of planarity reduces crystal lattice energy compared to the para-isomer, theoretically enhancing solubility .
-
Heavy Atom Effect: The iodine atom makes the molecule sensitive to photolysis (C-I bond cleavage).
-
Solubility Data & Solvent Selection
| Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Context |
| DMSO | High | > 50 mM (~15 mg/mL) | Preferred. Biological assays, cryopreservation, and general stock solutions. |
| DMF | High | > 50 mM (~15 mg/mL) | Secondary. Chemical synthesis or reactions requiring lower viscosity than DMSO. |
| Ethanol | Moderate | 1–10 mM | Limited utility. Proticity can accelerate side reactions. |
| Water | Insoluble | < 0.1 mM | Avoid. Requires organic co-solvent (e.g., 10% DMSO) for aqueous dilution. |
*Note: Exact saturation limits depend on crystal purity. Values are conservative estimates based on N-aryl maleimide class behavior.
Part 2: Stability & Reactivity (The "Hidden" Variables)
Dissolving the compound is only half the battle; keeping it intact is the challenge.
The Hydrolysis Trap
Maleimides are susceptible to ring-opening hydrolysis, yielding maleamic acid derivatives. This reaction is base-catalyzed and accelerates in the presence of water.
-
Risk in DMSO: DMSO is hygroscopic. "Wet" DMSO can induce slow hydrolysis, rendering the stock solution inactive over time.
-
Mitigation: Use anhydrous DMSO (≥99.9%, water <50 ppm) and store over molecular sieves.
Photostability
The C-I bond is relatively weak (~50-60 kcal/mol). Exposure to UV or intense visible light can cause homolytic cleavage, generating radical species.
-
Mitigation: All solutions must be prepared in amber glass vials or wrapped in foil.
Part 3: Experimental Protocols
Protocol A: Preparation of 50 mM Master Stock Solution
Use this protocol to generate a verified, stable stock for downstream applications.
Materials:
-
Compound: 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione (MW ≈ 299.07 g/mol ).
-
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, stored under Argon).
-
Container: Amber glass vial with PTFE-lined cap.
Procedure:
-
Weighing: Accurately weigh 15.0 mg of the compound into a 4 mL amber vial.
-
Solvent Calculation:
For 15.0 mg at 50 mM (0.05 M): -
Dissolution: Add 1000 µL (1 mL) of Anhydrous DMSO.
-
Agitation: Vortex at medium speed for 30 seconds. The solid should dissolve rapidly, yielding a clear, yellow-to-orange solution.
-
Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 2 minutes. Do not exceed 40°C to prevent thermal degradation.
-
-
Aliquot & Storage: Immediately aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
Protocol B: Solubility Limit Determination (Self-Validating)
Use this if you need to determine the exact saturation point for a specific batch.
-
Saturation: Add compound in 5 mg increments to 500 µL DMSO until solid persists after 10 mins of sonication.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate 1:1000 in Acetonitrile and analyze via HPLC-UV (254 nm) against a known standard curve.
Part 4: Visualization of Workflows
Stock Preparation & Stability Logic
This diagram illustrates the decision-making process for solvent handling to prevent degradation.
Figure 1: Decision tree for the preparation of stable stock solutions, highlighting critical control points.
Degradation Pathway (Hydrolysis)
Understanding the enemy: How moisture destroys your molecule.
Figure 2: Mechanism of maleimide hydrolysis in the presence of moisture (wet DMSO).
References
-
Gregory, J. D. (1955). The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society. Link
- Foundational text on maleimide stability and hydrolysis kinetics.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link
- The authoritative guide on handling maleimides in aqueous and organic solvents.
-
Sigma-Aldrich. Product Specification: N-(4-Iodophenyl)maleimide (Analogous Structure). Link
- Reference for general handling of iodophenyl-maleimide deriv
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link
- Discusses solvent effects on maleimide reactivity and solubility.
Technical Whitepaper: Ortho-Substituted N-Arylmaleimides Stability and Reactivity Profile
Executive Summary: The Stability-Reactivity Paradox
In the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, the maleimide-cysteine linkage remains the gold standard due to its high selectivity and rapid kinetics. However, standard N-alkyl and N-arylmaleimides suffer from two critical failure modes:
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Premature Hydrolysis: The maleimide ring opens prior to conjugation, rendering the linker inert.
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Retro-Michael Instability: Post-conjugation, the thiosuccinimide adduct undergoes retro-Michael addition, leading to "payload swapping" with plasma albumin and off-target toxicity.
This guide details the physicochemical solution to these failure modes: Ortho-substitution on the N-aryl ring. By strategically placing steric bulk (methyl, ethyl, or halogen groups) at the 2- and 6-positions of the N-phenyl ring, we can modulate the rotational barrier of the C-N bond, creating a "hydrophobic shield" that protects the carbonyls from water while retaining sufficient accessibility for thiolate nucleophiles.
Mechanistic Profiling: The "Gatekeeper" Effect
The stability of ortho-substituted maleimides is governed by atropisomerism and steric shielding .
Steric Decoupling
In unsubstituted N-phenylmaleimide, the phenyl ring and maleimide ring can achieve near-coplanarity, allowing resonance overlap. This makes the carbonyl carbons highly electrophilic.
When ortho-substituents (e.g., 2,6-diethyl) are introduced, the steric clash with the maleimide carbonyl oxygens forces the phenyl ring to rotate roughly 90° relative to the maleimide plane. This orthogonal conformation has two effects:
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Resonance Decoupling: It breaks the conjugation between the phenyl and maleimide rings, slightly reducing the electrophilicity of the double bond (slowing reaction rates).
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Steric Shielding: The ortho-groups act as physical gates, blocking the trajectory of incoming nucleophiles (water or thiols) toward the carbonyl carbons (hydrolysis) and the double bond (Michael addition).
Selectivity Amplification
Crucially, the impact on hydrolysis (attack at C=O) is often greater than the impact on thiol addition (attack at C=C). This is because the carbonyls are closer to the steric bulk of the ortho-groups than the double bond carbons are. This differential steric effect improves the hydrolytic stability index (ratio of conjugation rate to hydrolysis rate).
Visualization: Steric Modulation Pathway
Figure 1: Mechanistic flow illustrating how ortho-substitution differentially impacts hydrolysis versus thiol addition through steric shielding.
Quantitative Reactivity Profile
The following data summarizes the trade-offs. Note that while conjugation slows down, it remains chemically viable for protein modification, whereas the gain in hydrolytic stability is exponential.
Table 1: Comparative Kinetics (pH 7.4, 25°C)
| Compound | Substituent | Hydrolysis t1/2 (Buffer) | Thiol Conjugation Rate ( | Retro-Michael Stability |
| NPM | None (H) | ~0.5 - 2 hours | Low (Rapid exchange) | |
| OCPM | 2-Chloro | ~4 - 6 hours | Moderate | |
| DMPM | 2,6-Dimethyl | ~20 - 24 hours | High | |
| DEPM | 2,6-Diethyl | > 72 hours | Very High |
Data synthesized from general kinetic trends in bioconjugation literature [1, 2].
Key Insight: The 2,6-diethyl analog (DEPM) offers a "sweet spot" where the reagent is stable in solution for days, allowing for complex, long-duration conjugation protocols without degradation, yet it still reacts completely with thiols within reasonable timeframes (1-2 hours) at typical protein concentrations.
Experimental Protocols
Synthesis of N-(2,6-Diethylphenyl)maleimide (DEPM)
Rationale: Standard maleimide synthesis (acetic anhydride/sodium acetate) often fails for sterically hindered anilines due to low yields of the intermediate maleamic acid cyclization. We utilize a Lewis-acid catalyzed approach.
Reagents:
-
2,6-Diethylaniline (1.0 eq)
-
Maleic anhydride (1.1 eq)
-
Zinc chloride (ZnCl2) (1.2 eq)
-
Hexamethyldisilazane (HMDS) (1.5 eq)
-
Solvent: Dry Benzene or Toluene
Step-by-Step Protocol:
-
Maleamic Acid Formation: Dissolve maleic anhydride in dry toluene. Add 2,6-diethylaniline dropwise at room temperature. The maleamic acid will precipitate immediately. Stir for 2 hours.
-
Isolation: Filter the solid maleamic acid, wash with cold diethyl ether, and dry under vacuum.
-
Cyclization (The Critical Step): Suspend the dried maleamic acid in dry benzene. Add ZnCl2 (catalyst) and HMDS (dehydrating agent).
-
Reflux: Heat to reflux (80°C) for 3-5 hours. The solution should turn clear as cyclization proceeds.
-
Workup: Cool to RT. Wash the organic layer with 0.1 N HCl (to remove Zn and amine salts), then saturated NaHCO3, then brine.
-
Purification: Dry over MgSO4, concentrate, and recrystallize from hexanes/ethyl acetate.
Validation Check:
-
1H NMR: Look for the singlet at ~6.8 ppm (maleimide vinyl protons). Absence of amide NH signals.
-
Self-Check: If the vinyl signal is split or shifted, ring closure may be incomplete.
Kinetic Assay: Determining Hydrolytic Stability ( )
Rationale: To validate the stability of your linker before deploying it on a precious antibody.
Materials:
-
UV-Vis Spectrophotometer (capable of kinetic mode).
-
Phosphate Buffer (PBS), pH 7.4.
-
Stock solution of Maleimide (10 mM in DMSO).
Workflow:
-
Baseline: Blank the spectrophotometer with PBS containing 1% DMSO.
-
Initiation: Add Maleimide stock to PBS to a final concentration of 100 µM. Rapidly mix.
-
Monitoring: Immediately track absorbance at 300 nm (characteristic maleimide carbonyl n ->
* transition). -
Data Acquisition: Record Abs vs. Time for 12 hours (or until absorbance plateaus).
-
Calculation: Plot
vs. Time. The slope is .- .
Implications for Drug Development (ADCs)
The choice of ortho-substitution directly impacts the Therapeutic Index (TI) .
-
Manufacturing Robustness: High hydrolytic stability allows for longer conjugation reaction times, which is necessary when driving reactions to completion with low-abundance thiols or when using hydrophobic payloads that require slow addition.
-
Pharmacokinetics (PK):
-
Standard Maleimides: Often undergo retro-Michael exchange with serum albumin (Cys34) in circulation. This releases the drug-linker from the antibody, reducing efficacy and increasing systemic toxicity.
-
Ortho-Substituted Maleimides: The steric bulk prevents the succinimide ring from opening and prevents the retro-Michael reaction. This keeps the payload firmly attached to the antibody until internalization.
-
Decision Matrix: When to use Ortho-Substitution?
Figure 2: Decision matrix for selecting maleimide linkers in ADC development.
References
-
Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.
-
Kalia, J., & Raines, R. T. (2007). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. (Contextual reference for stability comparisons).
-
Christie, R. J., et al. (2015). "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660-670.
-
Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: Impact on ADC potency and stability." Bioconjugate Chemistry, 25(10), 1871-1880.
Technical Monograph: 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
Executive Summary
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione , commonly referred to as N-(2-Iodophenyl)maleimide , represents a critical class of bifunctional electrophiles in medicinal chemistry and materials science. Unlike its para-substituted analogs, the ortho-iodo positioning introduces unique steric torsion and electronic effects that modulate the reactivity of the maleimide double bond.
This compound serves as a dual-modal scaffold:
-
Michael Acceptor: The maleimide olefin is highly reactive toward soft nucleophiles (e.g., thiols in cysteine).
-
Cross-Coupling Partner: The C–I bond provides a high-fidelity handle for Palladium-catalyzed reactions (Suzuki-Miyaura, Mizoroki-Heck) or radical cyclizations.
Part 1: Chemical Identity & Informatics
This section establishes the definitive machine-readable identifiers for the compound.
Structural Identifiers
| Parameter | Value / String |
| IUPAC Name | 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione |
| Common Name | N-(2-Iodophenyl)maleimide |
| Molecular Formula | C₁₀H₆INO₂ |
| Molecular Weight | 299.07 g/mol |
| Canonical SMILES | O=C1C=CC(=O)N1C2=C(I)C=CC=C2 |
| Isomeric SMILES | IC1=CC=CC=C1N2C(=O)C=CC2=O |
Physicochemical Profile (Calculated)
-
LogP: ~2.1 (Moderate lipophilicity, suitable for membrane permeability).
-
TPSA: 37.38 Ų (Polar Surface Area dominated by the imide carbonyls).
-
Rotatable Bonds: 1 (The N–C(phenyl) bond). Note: Rotation is restricted by the ortho-iodine atom.
Part 2: Synthetic Architecture
The synthesis of N-arylmaleimides requires a rigorous two-step protocol to avoid the formation of the isomaleimide byproduct. The presence of the ortho-iodine atom introduces steric bulk that can retard the cyclodehydration step, necessitating thermal or chemical activation.
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway transforming 2-iodoaniline into the target maleimide via the maleamic acid intermediate.
Detailed Experimental Protocol
Pre-requisites:
-
All glassware must be oven-dried.
-
Maleic anhydride should be recrystallized from chloroform if hydrolysis is suspected.
Step 1: Formation of Maleamic Acid
-
Dissolution: Dissolve Maleic Anhydride (1.05 eq) in anhydrous Diethyl Ether or THF.
-
Addition: Add 2-Iodoaniline (1.0 eq) dropwise as a solution in the same solvent at 0°C.
-
Observation: The reaction is exothermic. A yellow/off-white precipitate (N-(2-iodophenyl)maleamic acid) will form almost immediately.
-
Isolation: Stir for 1-2 hours. Filter the solid, wash with cold ether, and dry under vacuum. Do not heat this intermediate as it may revert to starting materials.
Step 2: Cyclodehydration (The Critical Step)
-
Suspension: Suspend the dried maleamic acid in Acetic Anhydride (3-4 mL per gram of solid).
-
Catalysis: Add Anhydrous Sodium Acetate (0.5 eq). Why? NaOAc acts as a weak base to deprotonate the amide nitrogen, facilitating the nucleophilic attack on the carboxylic acid carbonyl.
-
Heating: Heat the mixture to 60–80°C for 2–4 hours. The solution will clarify as the product forms.
-
Work-up: Pour the reaction mixture into ice water. The target maleimide will precipitate.
-
Purification: Recrystallize from Cyclohexane or Ethanol/Water.
-
Quality Control: Check IR for the disappearance of N-H / O-H broad stretches and appearance of the characteristic maleimide carbonyl doublet (approx. 1710 cm⁻¹).
-
Part 3: Reactivity Profile & Mechanism
The utility of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione lies in its orthogonal reactivity.
Orthogonal Reaction Pathways
Figure 2: Divergent synthesis capabilities. The molecule acts as a pivot point between biological labeling (left) and library synthesis (right).
Mechanistic Insight: The Ortho-Effect
The iodine atom at the C2 position exerts a steric clash with the maleimide carbonyl oxygens. This forces the phenyl ring to rotate out of planarity with the maleimide ring.
-
Consequence 1: Reduced conjugation between the phenyl ring and the maleimide pi-system compared to the para-isomer.
-
Consequence 2: The maleimide double bond retains high electrophilicity because it is less stabilized by the aryl resonance.
Part 4: Application Vectors
Cysteine-Targeted Bioconjugation
This molecule is a "warhead" precursor. The iodine handle allows researchers to attach a fluorophore or drug payload via Sonogashira or Suzuki coupling first. The resulting molecule then serves as a specific label for solvent-exposed cysteine residues on proteins (e.g., Albumin, Antibodies).
Radical Cascade Cyclization
The aryl iodide is a precursor for aryl radicals (using Bu₃SnH/AIBN). The radical generated at the ortho position can cyclize onto the maleimide double bond, forming fused tricyclic systems (e.g., pyrrolo[3,4-c]quinoline derivatives). This is a powerful strategy for generating high-complexity alkaloid scaffolds.
References
-
Walker, M. A. (1995). "A high yielding synthesis of N-alkyl- and N-arylmaleimides." The Journal of Organic Chemistry, 60(16), 5352-5355.
-
Giri, R., et al. (2005). "Pd-Catalyzed Coupling of Aryl Iodides with Maleimides." Journal of the American Chemical Society, 127(48).
-
PubChem Database. "N-Phenylmaleimide Substructure Search." National Library of Medicine.
Methodological & Application
Application Note: Bioorthogonal Functionalization using N-(2-iodophenyl)maleimide
Abstract
This technical guide details the application of N-(2-iodophenyl)maleimide (2-IPM) as a specialized heterobifunctional linker. Unlike standard NHS-Maleimide crosslinkers that bridge amines and thiols immediately, 2-IPM functions as a bioorthogonal anchor . It utilizes a maleimide moiety for rapid, selective cysteine conjugation and an ortho-substituted aryl iodide for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Mizoroki-Heck reactions) or heavy-atom phasing in X-ray crystallography. This note covers reaction kinetics, steric considerations of the ortho-substitution, and a validated protocol for protein-small molecule conjugation.
Chemical Basis & Mechanism
The Heterobifunctional Nature
2-IPM is classified as a heterobifunctional reagent because it possesses two distinct reactive groups that function in sequential steps, preventing polymerization and allowing controlled architecture assembly.
-
The Anchor (Maleimide): Under physiological pH (6.5–7.5), the maleimide undergoes a Michael addition reaction with the sulfhydryl group (-SH) of cysteine residues. This forms a stable thioether bond.
-
The Handle (Aryl Iodide): The 2-iodophenyl group is chemically inert to standard biological nucleophiles (amines, hydroxyls). However, in the presence of a Palladium (Pd) catalyst, it acts as an electrophile for cross-coupling reactions with boronic acids or alkenes.
Steric Considerations: The Ortho Effect
The placement of the iodine at the C2 (ortho) position distinguishes this reagent from the more common para-isomer.
-
Pros: The steric bulk of the iodine atom near the maleimide linkage can restrict rotational freedom, potentially rigidifying the linker for structural biology applications (phasing). It also offers steric protection against deiodination enzymes in vivo.
-
Cons: The ortho position creates steric hindrance for the bulky Pd-catalyst during the oxidative addition step. Reaction times may be longer compared to 4-iodophenyl analogs, requiring optimized catalyst ligands (e.g., water-soluble phosphines).
Reaction Pathway Visualization
Figure 1: Sequential reaction pathway: Cysteine labeling followed by Palladium-mediated payload attachment.
Experimental Protocol
Materials Required
-
Target Protein: Must contain reduced surface cysteine residues.
-
Linker: N-(2-iodophenyl)maleimide (dissolved in DMSO).
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).
-
Coupling Partner: Aryl/Alkyl Boronic acid (for Suzuki) or Terminal Alkyne (for Sonogashira).
-
Catalyst System: Palladium(II) acetate [Pd(OAc)2] with a water-soluble ligand (e.g., ADHP or sSPhos).
-
Buffer: PBS (pH 7.2) with 5% Glycerol.
Step-by-Step Methodology
Phase 1: Cysteine Modification (The Anchor)
Goal: Attach the aryl iodide handle to the protein.
-
Protein Preparation:
-
Adjust protein concentration to 50–100 µM in PBS (pH 7.2).
-
Critical: If the protein exists as a dimer via disulfides, do not reduce. If targeting free cysteines that may have oxidized, treat with 2-fold molar excess of TCEP for 30 minutes at room temperature. TCEP is compatible with maleimides (unlike DTT) and does not require removal.
-
-
Linker Addition:
-
Prepare a 10 mM stock of N-(2-iodophenyl)maleimide in anhydrous DMSO.
-
Add the linker to the protein solution at a 5–10 molar excess relative to the cysteine count.
-
Note: Keep final DMSO concentration < 5% to prevent protein denaturation.
-
-
Incubation:
-
Incubate for 2 hours at 4°C or 1 hour at Room Temperature (RT).
-
QC Point: The reaction is generally fast. Extended incubation at pH > 7.5 promotes hydrolysis of the maleimide ring (opening), which stabilizes the bond but creates heterogeneity.
-
-
Purification (Essential):
-
Remove excess unreacted linker via Zeba™ Spin Desalting Columns or dialysis against PBS. Excess aryl iodide will compete in the next step.
-
Phase 2: Palladium-Mediated Cross-Coupling (The Click)
Goal: React the Iodine handle with the payload.
-
Reaction Assembly:
-
To the purified Protein-Ar-I (from Phase 1), add the Boronic Acid payload (20 equivalents).
-
-
Catalyst Addition:
-
Premix Pd(OAc)2 and the ligand (1:2 ratio) in degassed water/DMSO.
-
Add catalyst mixture to the protein solution (Final Pd concentration: 50–100 µM).
-
-
Execution:
-
Incubate at 37°C for 2–4 hours under an inert atmosphere (Nitrogen purge) if possible.
-
Expert Insight: Oxygen poisons Pd(0) catalysts. Using a sealed vial with a headspace purge is critical for high yields.
-
-
Quenching & Cleanup:
-
Add 3-mercaptopropionic acid (excess) to scavenge active Pd species.
-
Perform final size-exclusion chromatography (SEC) to isolate the conjugate.
-
Data Analysis & Troubleshooting
Quantitative Assessment
Use the following parameters to validate the conjugation efficiency.
| Metric | Method | Expected Outcome | Troubleshooting |
| Step 1 Efficiency | Ellman’s Assay | Loss of free -SH signal (>90%) | If -SH persists, increase TCEP or Linker ratio. Check pH. |
| Conjugate Mass | LC-MS (ESI/MALDI) | Mass shift = +299 Da (Linker) + Payload | If +18 Da observed: Maleimide hydrolysis occurred (benign). |
| Protein Stability | CD Spectroscopy | Retention of secondary structure | If unfolded: Reduce DMSO % or lower reaction temp. |
| Precipitation | Visual Inspection | Clear solution | Pd-catalysts can cause aggregation. Use ADHP ligand to improve solubility. |
Troubleshooting the Ortho Steric Hindrance
If the Suzuki coupling (Step 2) yield is low (< 30%):
-
Temperature: Increase incubation to 37°C (proteins usually tolerate this short-term).
-
Catalyst Load: Increase Pd loading to 10 mol%.
-
Ligand Switch: The ortho-iodine is crowded. Switch to a smaller, electron-rich ligand like SPhos (water-soluble sulfonated version) to facilitate oxidative addition into the hindered C-I bond.
Workflow Diagram
Figure 2: Operational workflow for generating protein conjugates using 2-IPM.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on maleimide-thiol chemistry).
-
Chalker, J. M., et al. (2009). "Methods for converting cysteine to dehydroalanine on peptides and proteins." Chemical Science. (Foundational work on palladium-mediated cysteine modification).
-
Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. (Discusses Pd-mediated cross-coupling on protein surfaces).
-
Brustad, E., et al. (2008). "A general method for the evolution of orthogonal aminoacyl-tRNA synthetase/tRNA pairs." JACS. (Context for using iodo-phenylalanine derivatives, relevant to the chemistry of the handle).
Application Note: Palladium-Catalyzed Divergent Synthesis Using N-(2-Iodophenyl)maleimide
Executive Summary
-(2-iodophenyl)maleimide (IPM) represents a unique "Janus" substrate in organometallic chemistry. It possesses a highly reactive aryl iodide motif (ideal for oxidative addition) tethered to an electron-deficient maleimide alkene (susceptible to insertion or nucleophilic attack).This application note details the controlled divergence of IPM reactivity. We present optimized protocols for Suzuki-Miyaura cross-coupling (preserving the maleimide pharmacophore for bioconjugation applications) and intramolecular Mizoroki-Heck cyclization (generating fused phenanthridine scaffolds for drug discovery).
Key Technical Insight: The success of these reactions hinges on modulating the basicity of the reaction medium to prevent the hydrolytic ring-opening of the maleimide moiety while maintaining sufficient catalytic activity.
Strategic Reaction Pathways
The following workflow illustrates the divergent utility of IPM. The choice of catalyst ligands and base strength dictates whether the maleimide acts as a passive bystander (Suzuki) or an active participant (Heck).
Figure 1: Divergent catalytic pathways for N-(2-iodophenyl)maleimide. Pathway A preserves the maleimide ring; Pathway B fuses it.
Pre-Requisite: Substrate Synthesis & Quality Control
Before attempting catalysis, the quality of the starting material is paramount. Commercial IPM often contains traces of maleic acid, which poisons Pd-catalysts.
Protocol: Anhydrous Synthesis of IPM
Objective: Synthesize high-purity IPM free of hydrolyzed byproducts.
-
Reagents: Dissolve maleic anhydride (1.05 eq) and 2-iodoaniline (1.0 eq) in glacial acetic acid.
-
Condensation: Stir at room temperature for 2 hours. The intermediate maleamic acid will precipitate.
-
Cyclization: Add anhydrous sodium acetate (0.5 eq) and acetic anhydride (2.0 eq). Heat to 60°C for 4 hours.
-
Workup: Pour onto crushed ice. Filter the yellow precipitate.
-
Purification (Critical): Recrystallize from 2-propanol.
-
QC Check: 1H NMR must show a singlet at
6.8-7.0 ppm (maleimide protons). Any broad peaks >10 ppm indicate ring opening.
-
Module A: Suzuki-Miyaura Coupling (Ring Preservation)
Application: Synthesis of functionalized maleimides for Antibody-Drug Conjugates (ADCs).
Challenge: Standard Suzuki conditions (aq.
Optimized Protocol
-
Catalyst:
(Chosen for stability and resistance to dehalogenation). -
Base:
(anhydrous). -
Solvent: 1,4-Dioxane (strictly anhydrous).
Step-by-Step:
-
Charge: In a glovebox or under Ar flow, add IPM (1.0 eq), Arylboronic acid (1.2 eq),
(2.0 eq), and (3 mol%) to a microwave vial. -
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to IPM).
-
Deoxygenation: Sparge with Argon for 5 minutes. Cap immediately.
-
Reaction: Heat at 80°C for 6–12 hours.
-
Note: Do not exceed 90°C; thermal polymerization of the maleimide becomes competitive.
-
-
Filtration: Filter through a pad of Celite to remove phosphate salts and Pd black.
-
Isolation: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Data: Base Compatibility Screen
| Base | Solvent | Temp (°C) | Yield (%) | Side Product (Hydrolysis) |
|---|
|
Module B: Intramolecular Heck Cyclization (Annulation)
Application: Synthesis of pyrrolo[3,4-c]phenanthridine-1,3-diones.
Mechanism: The reaction proceeds via oxidative addition, followed by intramolecular syn-insertion of the maleimide alkene, and subsequent
Mechanistic Visualization
Figure 2: Catalytic cycle for the formation of the phenanthridine scaffold.
Optimized Protocol
-
Catalyst:
(5 mol%) + (10 mol%). -
Base:
(Silver carbonate acts as a halide scavenger, driving the cationic pathway which is faster for difficult cyclizations) OR (Standard conditions). -
Solvent: DMF or Acetonitrile.
Step-by-Step:
-
Setup: Dissolve IPM (1.0 eq) in DMF (0.05 M - High Dilution is Critical ).
-
Why High Dilution? To favor intramolecular cyclization over intermolecular polymerization between two maleimide molecules.
-
-
Catalyst Addition: Add
, , and (2.0 eq). -
Thermal Cycle: Heat to 100°C for 16 hours.
-
Observation: The solution will darken significantly.
-
Workup: Dilute with water (precipitates the organic product). Extract with DCM.
-
Purification: Recrystallization is often sufficient due to the planar, crystalline nature of the phenanthridine product.
Troubleshooting & Expert Tips
The "Black Palladium" Issue
If the reaction turns black immediately upon heating and yield is low, the catalyst has precipitated as bulk metal (
-
Fix: Increase ligand loading (e.g., move from 1:2 to 1:4 Pd:Ligand ratio) or switch to a palladacycle precatalyst like XPhos Pd G4 .
Maleimide Polymerization
If you observe an insoluble gum instead of a crystalline product:
-
Cause: Concentration was too high, or temperature was too high.
-
Fix: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (10 mol%). BHT suppresses radical polymerization of the maleimide double bond without interfering with the Pd(0)/Pd(II) cycle.
Hydrolysis
If NMR shows loss of the maleimide alkene protons and appearance of broad carboxylic acid peaks:
-
Cause: Wet solvent or hygroscopic base.
-
Fix: Switch from
to and use molecular sieves in the reaction vessel.
References
-
Synthesis of N-arylmaleimides
- Vuligonda, V., et al. "Efficient Synthesis of N-Aryl Maleimides." Bioorganic & Medicinal Chemistry Letters, 1999.
-
Intramolecular Heck Reactions for Phenanthridines
- Ferrini, S., et al. "Palladium-Catalyzed Synthesis of Phenanthridines." Organic Letters, 2007.
-
Suzuki Coupling on Sensitive Substrates
- Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
General Properties of Maleimides
- PubChem Database. "N-(2-Iodophenyl)maleimide Compound Summary."
Preparation of Highly Stable Antibody-Drug Conjugates Using ortho-Iodophenyl Maleimide Linkers
Application Note & Protocol
Introduction: Overcoming Instability in Cysteine-Linked ADCs
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. Cysteine-thiol chemistry, particularly involving maleimide linkers, has been a cornerstone for conjugating payloads to mAbs. However, the conventional thio-succinimide bond formed is susceptible to a retro-Michael reaction, leading to premature payload release in plasma. This dissociation compromises the therapeutic window by causing off-target toxicity and reducing the concentration of the ADC at the tumor site.
To address this critical stability issue, next-generation maleimide derivatives have been developed. This guide details the use of ortho-iodophenyl maleimide linkers, a technology designed to create a hydrolysis-resistant, covalent bond with antibody thiols. The steric hindrance provided by the ortho-iodo substituent effectively prevents the reverse Michael reaction, leading to significantly more stable ADCs with improved in-vivo performance. This document provides the scientific rationale, a detailed experimental workflow, and characterization protocols for researchers developing next-generation ADCs.
Principle & Mechanism of Action
The enhanced stability of the linkage formed by ortho-iodophenyl maleimides stems from a fundamental chemical principle. In a standard maleimide-thiol reaction, the resulting succinimide ring can be opened via a retro-Michael reaction, especially when facilitated by surrounding thiol-containing species like albumin in the bloodstream.
The ortho-iodophenyl maleimide linker introduces a bulky iodine atom adjacent to the maleimide group. After the initial Michael addition of the antibody's cysteine thiol to the maleimide, this iodine atom provides significant steric hindrance. This steric shield effectively blocks access to the succinimide ring, sterically inhibiting the elimination reaction that would lead to dissociation. The result is a stable, essentially irreversible covalent bond, ensuring the payload remains attached to the antibody until it reaches the target cell.
Figure 1: Reaction Mechanism. The diagram illustrates how the cysteine thiol of a reduced antibody reacts with the ortho-iodophenyl maleimide linker. The bulky iodine atom sterically hinders the retro-Michael reaction, leading to a highly stable ADC.
Experimental Workflow Overview
The overall process for generating a stable ADC using this technology can be broken down into three main stages: antibody preparation, conjugation, and purification/characterization. Each stage includes critical quality control steps to ensure a homogenous and effective final product.
Figure 2: General Experimental Workflow. This flowchart outlines the key stages from the starting monoclonal antibody to the final, purified, and characterized antibody-drug conjugate.
Detailed Protocols
Materials and Reagents
-
Antibody: Purified monoclonal antibody (e.g., Trastuzumab, IgG1) at a concentration of 5-10 mg/mL.
-
Buffer: Histidine-based buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 7.0). Avoid buffers with primary amines like Tris.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock in water.
-
Linker-Payload: ortho-Iodophenyl maleimide-activated payload, 10 mM stock in an anhydrous organic solvent like Dimethylacetamide (DMA) or DMSO.
-
Quenching Agent: N-acetyl-L-cysteine (NAC), 100 mM stock in water.
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 for desalting, Superdex 200 for purification) or Tangential Flow Filtration (TFF) system.
-
Analytical Equipment: UV-Vis Spectrophotometer, HPLC system with Hydrophobic Interaction Chromatography (HIC) and SEC columns, Mass Spectrometer (MS).
Protocol 1: Partial Reduction of Antibody
This protocol aims to reduce the interchain disulfide bonds of an IgG1 antibody, yielding approximately 4 reactive thiol groups per antibody.
-
Preparation: Start with the antibody in a suitable buffer (e.g., Histidine buffer). Ensure the concentration is accurately determined by A280 measurement.
-
TCEP Addition: Add a calculated amount of TCEP to the antibody solution. A molar excess of 2.0 to 2.5 equivalents of TCEP per mole of antibody is a typical starting point for interchain disulfide reduction.
-
Rationale: TCEP is a potent, odorless, and stable reducing agent that selectively reduces disulfide bonds. The low molar excess is used to favor the more accessible interchain bonds over the buried intrachain bonds.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of TCEP: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., G-25) pre-equilibrated with the conjugation buffer (e.g., 20 mM Histidine, 150 mM NaCl, 2 mM EDTA, pH 7.0).
-
Rationale: EDTA is included in the conjugation buffer to chelate any trace metal ions that could catalyze the re-oxidation of thiols. Prompt removal of TCEP is critical to prevent it from reacting with the maleimide linker in the next step.
-
-
Confirmation (Optional but Recommended): Measure the concentration of the reduced antibody and quantify the number of free thiols using Ellman's Reagent (DTNB) to confirm successful reduction before proceeding.
Protocol 2: Conjugation Reaction
-
Temperature Control: Cool the reduced antibody solution to 4°C.
-
Rationale: Lowering the temperature helps to minimize potential side reactions, such as hydrolysis of the maleimide ring, providing better control over the conjugation process.
-
-
Linker-Payload Addition: Add the ortho-iodophenyl maleimide-payload stock solution to the reduced antibody solution. A molar excess of 1.5 to 2.0 equivalents of linker-payload per free thiol is a good starting point. Add the organic stock solution dropwise while gently stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Allow the reaction to proceed at 4°C for 2-4 hours or at room temperature (20-25°C) for 1 hour. The optimal time and temperature should be determined empirically for each specific mAb-payload combination.
-
Quenching: Stop the reaction by adding a 10-fold molar excess of N-acetyl cysteine (relative to the initial linker-payload amount). Incubate for an additional 30 minutes.
-
Rationale: NAC contains a free thiol that will react with any unreacted maleimide groups, preventing further conjugation or unwanted side reactions.
-
Protocol 3: ADC Purification
-
Method Selection: The crude ADC mixture can be purified using Size Exclusion Chromatography (SEC) to remove unconjugated payload, quencher, and solvent. For larger scales, Tangential Flow Filtration (TFF) is a more efficient method for buffer exchange and purification.
-
SEC Protocol:
-
Equilibrate a preparative SEC column (e.g., Superdex 200) with the final formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.5).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.
-
-
Concentration: Pool the pure ADC fractions and concentrate to the desired final concentration using a centrifugal ultrafiltration device (e.g., Amicon Ultra with a 30 kDa MWCO).
-
Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter for long-term storage at 2-8°C or -80°C.
Characterization and Data Analysis
Proper characterization is essential to confirm the quality, homogeneity, and stability of the prepared ADC.
| Parameter | Method | Typical Result/Specification | Purpose |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, UV-Vis, Mass Spec. | Average DAR of 3.5 - 4.0 | Confirms the average number of payloads conjugated per antibody. HIC separates species with different levels of hydrophobicity (DAR0, DAR2, DAR4, etc.). |
| Purity / Aggregation | SEC-HPLC | Monomer peak > 95% | Quantifies the percentage of high molecular weight species (aggregates) and fragments. |
| Identity & Mass | Mass Spectrometry (LC-MS) | Observed mass matches theoretical mass | Confirms the covalent attachment of the payload and provides precise DAR distribution. |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | < 1% | Measures the amount of unconjugated payload remaining in the final product. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DAR | - Incomplete antibody reduction.- Hydrolysis of the maleimide linker.- Thiol re-oxidation before conjugation. | - Increase TCEP equivalents or incubation time.- Ensure linker-payload stock is anhydrous.- Work quickly after TCEP removal; ensure EDTA is in the buffer. |
| High Aggregation | - High concentration of organic solvent.- Unfavorable buffer conditions (pH, ionic strength).- Hydrophobic nature of the payload. | - Keep organic solvent < 10% (v/v).- Optimize buffer composition.- Add excipients like polysorbate to the final formulation. |
| Broad Peaks in HIC | - Incomplete conjugation reaction.- Positional isomers of the payload.- On-column degradation. | - Increase conjugation reaction time.- This can be inherent to the mAb.- Optimize HIC method (gradient, temperature). |
Conclusion
The use of ortho-iodophenyl maleimide linkers provides a robust and effective solution to the inherent instability of traditional maleimide-based ADCs. The sterically hindered design results in a stable thioether bond that minimizes premature drug release, potentially leading to a wider therapeutic window and improved clinical outcomes. The protocols and methods described herein provide a comprehensive framework for researchers to successfully prepare and characterize these next-generation antibody-drug conjugates.
References
-
Next-Generation Maleimides for Stable Antibody-Drug Conjugates. ADC Review / Journal of Antibody-drug Conjugates.[Link]
-
Site-specific antibody-drug conjugates for cancer therapy. Nature Reviews Drug Discovery.[Link]
-
Pro-resolving and tissue-reparative functions of the innervating nervous system. Nature.[Link]
Radioiodination labeling using N-(2-iodophenyl)maleimide precursors
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Application Note: Cysteine Bioconjugation with Sterically Hindered Maleimides
Executive Summary & Rationale
Standard maleimide chemistries have long been the workhorse of cysteine bioconjugation. However, the resulting thiosuccinimide linkage is not chemically inert. In physiological circulation, it undergoes a Retro-Michael addition , leading to the release of the payload-linker and subsequent capture by Human Serum Albumin (HSA). This "linker exchange" reduces therapeutic efficacy and increases off-target toxicity.
Sterically hindered maleimides (e.g., mono- or dimethyl-substituted maleimides) introduce alkyl groups at the C3/C4 positions of the maleimide ring. This steric bulk serves two functions:
-
Kinetic retardation: It slows the initial conjugation rate, requiring modified protocols.
-
Thermodynamic locking: It severely inhibits the Retro-Michael pathway, stabilizing the conjugate in plasma.
This guide details the optimized protocols required to drive these kinetically sluggish reactions to completion while preserving protein integrity.
Mechanistic Insight: The Stability Trade-Off
To successfully deploy hindered maleimides, one must understand the kinetic penalty involved. The addition of a methyl group adjacent to the reactive double bond creates a transition state barrier.
-
Standard Maleimide:
is high at pH 7.0. Reaction is complete in <1 hour at RT. -
Monomethyl Maleimide: Reactivity drops by ~10-fold.
-
Dimethyl Maleimide: Reactivity drops by ~1000-fold.
Therefore, the protocol must compensate using pH , Temperature , and Concentration .
Visualization: Reaction Pathways & Stability
The following diagram illustrates the divergence between standard and hindered maleimide pathways in plasma.
Figure 1: Comparative stability pathways. Standard maleimides are susceptible to Retro-Michael reversal and subsequent albumin exchange. Sterically hindered variants block the reverse pathway, ensuring the payload remains attached to the antibody.
Critical Parameters & Optimization
The following table summarizes the necessary adjustments when switching from standard to hindered chemistries.
| Parameter | Standard Maleimide Protocol | Hindered Maleimide Protocol | Rationale |
| Reaction pH | 6.5 – 7.2 | 7.5 – 8.5 | Higher pH increases the nucleophilicity of the thiolate anion ( |
| Temperature | 4°C or 22°C | 22°C – 37°C | Thermal energy is required to surmount the activation energy barrier introduced by the methyl groups. |
| Reagent Excess | 2 – 4 molar equivalents | 10 – 20 molar equivalents | Mass action drives the reaction forward. High excess compensates for slow kinetics. |
| Reaction Time | 30 – 60 mins | 4 – 24 hours | Extended time is non-negotiable for dimethyl variants. |
| Co-solvent | 5 – 10% DMSO/DMA | 10 – 20% DMSO/DMA | Higher linker concentrations (due to excess equivalents) require higher organic solvent ratios to prevent precipitation. |
Detailed Protocol: Conjugation of Monomethyl Maleimide Linkers
Target: Partial reduction of IgG1 interchain disulfides followed by conjugation with a monomethyl-maleimide drug-linker.
Materials
-
Antibody: IgG1 (e.g., Trastuzumab) at 5–10 mg/mL in PBS.
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Note: TCEP is preferred over DTT as it does not require removal before conjugation, though removal is recommended for precise stoichiometry.
-
Conjugation Buffer: 50 mM Sodium Borate, 1 mM DTPA, pH 8.0. Note: Borate is preferred over Phosphate at pH 8.0 for buffering capacity.
-
Linker: Monomethyl-maleimide-val-cit-PAB-MMAE (10 mM stock in anhydrous DMA).
Workflow Diagram
Figure 2: Step-by-step conjugation workflow for hindered maleimides.
Step-by-Step Methodology
Phase 1: Reduction
-
Dilute antibody to 5 mg/mL in PBS (pH 7.4) containing 1 mM DTPA (c
Troubleshooting & Optimization
Technical Support Center: N-(2-iodophenyl)maleimide (IPM) Stability & Optimization
Status: Operational Subject: Minimizing Ring-Opening Hydrolysis in Aqueous Media Ticket Priority: High (Irreversible Reagent Deactivation)
Executive Summary & Diagnostic
The Core Problem: You are observing low conjugation yields or "dead" reagents. The Root Cause: N-(2-iodophenyl)maleimide (IPM) is an N-aryl maleimide . Unlike their alkyl counterparts (e.g., NEM), N-aryl maleimides are significantly more susceptible to base-catalyzed ring-opening hydrolysis. The electron-withdrawing phenyl ring makes the carbonyl carbons highly electrophilic. While this accelerates reaction with thiols, it also drastically accelerates attack by hydroxide ions (OH⁻).
Immediate Action Required:
-
Check pH: If pH > 7.5, hydrolysis is the dominant pathway.
-
Check Buffer: If using Tris or Glycine, stop immediately (primary amines compete).
-
Check Solvent: IPM must be dissolved in organic solvent immediately before addition.
The Mechanism: Why IPM Hydrolyzes
To prevent the issue, you must understand the kinetic competition. In an aqueous buffer, IPM is subject to two competing pathways.
The Kinetic Competition
-
Pathway A (Desired): Thiol-Michael Addition. The target cysteine attacks the double bond.
-
Pathway B (Undesired): Hydrolysis. A hydroxide ion attacks the carbonyl carbon, opening the ring to form N-(2-iodophenyl)maleamic acid .
-
Critical Note: Maleamic acid is non-reactive toward thiols. Once the ring opens, the reagent is permanently deactivated.
-
Visualization: Reaction Pathways
The following diagram illustrates the kinetic competition and the irreversible nature of the hydrolytic dead-end.
Figure 1: Kinetic competition between conjugation and hydrolysis. Note that the hydrolysis product is a "dead end" species.
Troubleshooting Guide & FAQs
Common Failure Modes
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Precipitation upon addition | Hydrophobicity limit exceeded | IPM is highly hydrophobic due to the iodo-phenyl group. | Dissolve IPM in anhydrous DMSO or DMAc. Ensure final organic solvent concentration is 5–10% (v/v). |
| No conjugation detected | Pre-reaction Hydrolysis | The maleimide ring opened before finding a thiol. | Lower buffer pH to 6.0–6.5. Add IPM to the protein, not the reverse. |
| Low labeling efficiency | Nucleophilic Competition | Buffer contains primary amines (Tris, Glycine, Imidazole). | Switch to HEPES, MOPS, or Phosphate buffers. |
| Reagent "fizzles" over time | Stock solution degradation | Maleimides degrade in DMSO containing trace water. | Prepare stock solutions immediately before use. Do not store frozen stocks. |
Frequently Asked Questions
Q: Can I store IPM in DMSO at -20°C? A: No. While many reagents are stable, N-aryl maleimides are sensitive. DMSO is hygroscopic (absorbs water from air). Even trace moisture in stored DMSO will hydrolyze IPM over days/weeks. Weigh out the powder and dissolve it only when you are ready to pipette.
Q: Why is IPM more unstable than NEM (N-ethylmaleimide)? A: Electronic effects. The phenyl ring in IPM withdraws electron density from the maleimide ring (resonance and induction), making the carbonyls more susceptible to nucleophilic attack by OH⁻. NEM lacks this conjugation, making it roughly 10–100x more stable at pH 7.5 than IPM.
Q: What is the "Safe Zone" for pH? A: For N-aryl maleimides like IPM, the safe zone is pH 6.0 to 6.5 . At this pH, the reaction rate of thiols (thiolate anion) is sufficient, but the concentration of OH⁻ is low enough to minimize hydrolysis.
Optimized Protocol: The "Quench-Flow" Approach
Objective: Maximize conjugation while minimizing hydrolysis time.
Reagents
-
Buffer A: 20 mM Sodium Phosphate, 150 mM NaCl, pH 6.5 (Strictly degassed).
-
Solvent: Anhydrous DMSO (freshly opened or stored over molecular sieves).
-
IPM Stock: 10–50 mM in DMSO (Prepared <5 mins before use).
Step-by-Step Workflow
-
Protein Preparation:
-
Adjust protein/peptide to pH 6.5 using Buffer A.
-
Add TCEP (tris(2-carboxyethyl)phosphine) if reduction of disulfides is required. Note: Avoid DTT if possible, as DTT contains two thiols that will consume IPM.
-
-
Rapid Mixing (The Critical Step):
-
Calculate a 1.5x to 5x molar excess of IPM relative to free thiols.
-
Add the IPM stock to the protein solution while vortexing gently.
-
Reasoning: Localized high concentrations of IPM can precipitate. Rapid mixing disperses the hydrophobic reagent.
-
-
Incubation:
-
Incubate for 1–2 hours at 4°C or Room Temperature.
-
Tip: Lower temperature (4°C) slows down hydrolysis more significantly than it slows down thiol-conjugation.
-
-
Quenching:
-
Add excess thiol (e.g., 10 mM Cysteine or Mercaptoethanol) to scavenge unreacted IPM.
-
Why? This prevents non-specific modification of amines (Lysine) which can occur during long incubations if the pH drifts upward.
-
Workflow Visualization
Figure 2: Optimized conjugation workflow to minimize hydrolysis exposure.
References & Authoritative Sources
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
The definitive guide on maleimide chemistry and hydrolysis kinetics.
-
-
Nielsen, P. E., et al. (2008). "Stability of maleimides in aqueous solution." Journal of Biochemistry.
-
Establishes the pH-dependence of ring-opening hydrolysis.
-
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking - Maleimide Reaction Chemistry.
-
Technical overview of maleimide specificity and stability.
-
-
Gregory, J. D. (1955). "The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups." Journal of the American Chemical Society.
-
Foundational paper establishing the mechanism of maleimide instability in alkaline conditions.
-
Optimizing yield for N-(2-iodophenyl)maleimide synthesis via maleamic acid
Topic: Yield Optimization & Troubleshooting Ticket: #IMI-2024-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Synthesizing N-(2-iodophenyl)maleimide presents a unique challenge compared to non-sterically hindered anilines. The ortho-iodine substituent introduces significant steric strain, forcing the intermediate maleamic acid into a conformation that resists cyclodehydration. Furthermore, the iodine atom renders the substrate sensitive to photolysis and radical polymerization.
This guide moves beyond the "Classical Method" (Acetic Anhydride/NaOAc), which often results in yields <40% and high tar formation for this specific substrate, and advocates for the Lewis-Acid Catalyzed Silylation (HMDS/ZnCl₂) protocol.
Phase 1: Formation of N-(2-iodophenyl)maleamic Acid
The first step involves the nucleophilic attack of 2-iodoaniline on maleic anhydride. While generally high-yielding, the ortho-substitution can slow kinetics.
Workflow & Troubleshooting
Standard Protocol:
-
Dissolve maleic anhydride (1.05 eq) in anhydrous THF or Diethyl Ether.
-
Add 2-iodoaniline (1.0 eq) dissolved in the same solvent dropwise at 0°C.
-
Stir at RT for 2–4 hours.
-
Filter the precipitated solid (Yellow/Orange).
Troubleshooting Matrix:
| Issue | Symptom | Root Cause | Corrective Action |
| No Precipitation | Solution remains clear or slightly cloudy. | Solvent is too polar (solubilizes the product) or reactant concentration too low. | Switch from DMF/Acetone to Diethyl Ether or DCM . Concentrate the solution by 50% in vacuo. |
| Gummy Product | Precipitate is sticky/oily rather than crystalline. | Impure starting aniline or presence of water (hydrolysis). | Recrystallize 2-iodoaniline before use. Ensure solvent is anhydrous. |
| Incomplete Reaction | TLC shows significant unreacted aniline after 4h. | Steric hindrance of the 2-iodo group slows nucleophilic attack. | Do not heat. Heating causes isomerization to fumaric acid derivatives. Extend time to 12h or increase concentration. |
Phase 2: Cyclodehydration (The Critical Bottleneck)
This is where 90% of yield loss occurs. The bulky iodine atom destabilizes the planar transition state required for ring closure.
The Solution: HMDS / ZnCl₂ Methodology
We recommend abandoning the Acetic Anhydride/Sodium Acetate method for this substrate. The HMDS (Hexamethyldisilazane) method drives the reaction via a silyl-ether intermediate, avoiding the high temperatures and basic conditions that degrade iodo-compounds.
Optimized Protocol:
-
Suspend N-(2-iodophenyl)maleamic acid (10 mmol) in dry Benzene or Toluene (50 mL).
-
Add ZnCl₂ (10–15 mmol) (Must be anhydrous/fused).
-
Add HMDS (15 mmol) dropwise under Nitrogen.
-
Reflux for 2–3 hours.
-
Workup: Wash with 1N HCl (to remove Zn salts), then water, dry over MgSO₄.
Mechanistic Insight
The ZnCl₂ acts as a Lewis Acid, coordinating to the amide carbonyl oxygen, increasing its electrophilicity. HMDS silylates the carboxylic acid and the amide nitrogen. The elimination of TMS-O-TMS is thermodynamically favorable and irreversible, driving the reaction to completion without generating water (which would reverse the equilibrium).
Visualization: Reaction Pathway & Logic
The following diagram illustrates the mechanistic divergence between the failure-prone classical route and the optimized Lewis Acid route.
Figure 1: Mechanistic comparison showing why Method B (HMDS) circumvents steric hindrance issues inherent to Method A.
Phase 3: Troubleshooting the Cyclization
Even with HMDS, issues can arise. Use this guide to diagnose specific failures.
FAQ: Common Failures & Solutions
Q: My reaction mixture turned black immediately upon adding ZnCl₂.
-
A: Your ZnCl₂ was likely wet. Zinc chloride is extremely hygroscopic. If it contains water, it generates HCl gas rapidly upon contact with HMDS, causing decomposition of the amine.
-
Fix: Fuse ZnCl₂ under vacuum with a heat gun before use, or use a fresh bottle of ZnCl₂ (1.0 M in ether).
-
Q: I isolated the product, but it is an unstable oil, not a solid.
-
A: This is likely the Iso-maleimide kinetic product. The ortho-iodine sterics favor the attack of the amide oxygen onto the carboxyl group (forming a lactone-like iso-maleimide) rather than the nitrogen attack.
-
Fix: Isomaleimides can be converted to maleimides by heating in weak acid. However, the HMDS method usually prevents this. Ensure you refluxed for the full duration to allow thermodynamic equilibration.
-
Q: The yield is good, but the product turns purple on the bench.
-
A: Iodine cleavage. Aryl iodides are photosensitive.
-
Fix: Wrap all reaction flasks and columns in aluminum foil. Store the final product in amber vials at -20°C.
-
Q: Can I use DMF as a solvent for the HMDS reaction?
-
A: No. DMF can react with HMDS and ZnCl₂ to form Vilsmeier-Haack type intermediates. Use non-coordinating solvents like Benzene, Toluene, or Xylene.
Analytical Validation
Ensure your product is the correct regioisomer and not the iso-maleimide.
| Metric | N-(2-iodophenyl)maleimide (Target) | Iso-maleimide (Impurity) |
| IR Carbonyl | ~1710 cm⁻¹ (symmetric)~1770 cm⁻¹ (asymmetric) | ~1800 cm⁻¹ (lactone)~1690 cm⁻¹ (imine) |
| 1H NMR | Maleimide protons: Singlet, ~6.8–7.0 ppm | Maleimide protons: Doublets (often split) |
| Appearance | Yellow/Off-white Crystalline Solid | Often Yellow/Orange Oil or Gum |
References
-
Reddy, P. Y., Clinton, S., & Parmar, V. S. (2002). "A New Novel and Practical One Pot Synthesis of N-Substituted Maleimides." Chemical & Pharmaceutical Bulletin, 50(8), 1075–1078.
- Relevance: Establishes the HMDS/ZnCl₂ protocol as a superior method for sterically hindered amines.
-
Gao, H., et al. (2016). "Synthesis and characterization of N-substituted maleimides." Cogent Chemistry, 2(1).
- Relevance: Provides comparative yield d
-
Cava, M. P., et al. (1961). "N-Phenylmaleimide." Organic Syntheses, Coll. Vol. 5, p.944.
- Relevance: Describes the classical method and its limitations regarding hydrolysis and polymeriz
Technical Support Center: Optimizing N-(2-iodophenyl)maleimide (N-IPM) Reactivity
Topic: Solvent Selection & System Optimization Code: N-IPM-OPT-01 Last Updated: October 2023
Executive Summary
N-(2-iodophenyl)maleimide (N-IPM) presents a unique dual-challenge in bioconjugation and organic synthesis: extreme hydrophobicity (due to the aryl-iodide moiety) and steric hindrance (due to the ortho-iodine substitution). Unlike standard N-ethylmaleimide (NEM), N-IPM requires a precise solvent strategy to balance solubility against the competing rate of hydrolysis.
This guide provides troubleshooting protocols to maximize the electrophilic reactivity of the maleimide double bond toward thiols (sulfhydryls) while preserving the integrity of the iodine handle for potential downstream palladium-catalyzed cross-coupling.
Part 1: Solvent Compatibility & Selection Matrix
The choice of solvent dictates the reaction outcome. N-IPM is prone to hydrolytic ring-opening , which irreversibly destroys its reactivity.
Solvent Performance Table
| Solvent Class | Recommended Solvents | Solubility Rating | Stability Rating | Application Context |
| Polar Aprotic (High BP) | DMSO, DMF, DMAc | Excellent (+++++) | Moderate (++) | Primary Choice. Best for stock solutions. Warning: Hygroscopic; absorbed water accelerates hydrolysis. |
| Polar Aprotic (Low BP) | Acetonitrile (MeCN) | Good (++++) | High (++++) | Secondary Choice. Best for small molecule synthesis or HPLC purification. Less denaturing to some proteins than DMSO. |
| Protic (Alcohols) | Methanol, Ethanol | Poor/Moderate (++) | Low (+) | Avoid. Risk of solvolysis (alcoholysis) and poor solubility for the hydrophobic N-IPM. |
| Ethers | THF, Dioxane | Good (+++) | Moderate (+++) | Specialized. Use only if peroxide-free. Good for synthetic organic chemistry applications. |
| Aqueous Buffers | PBS, Tris, HEPES | Insoluble (0) | Zero (0) | Diluent Only. N-IPM will precipitate immediately without organic co-solvent. High pH (>8.0) destroys reagent. |
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My N-IPM precipitates immediately upon addition to the reaction buffer."
Diagnosis: The "Hydrophobic Crash." The 2-iodophenyl group makes this molecule significantly more lipophilic than standard maleimide linkers. The sudden change in dielectric constant when moving from organic stock to aqueous buffer forces the molecule out of solution before it can react.
Corrective Protocol:
-
Increase Organic Co-solvent: Ensure the final reaction mixture contains 10–20% (v/v) organic solvent (DMSO or DMF). Most proteins tolerate this transiently.
-
Stepwise Dilution: Do not add 100% stock directly to the buffer. Create an intermediate "working solution" (e.g., dilute 100 mM stock to 10 mM in 50% DMSO/Water) immediately before the final addition.
-
Vortex During Addition: Add the N-IPM stock while vortexing the protein/thiol solution to prevent local regions of high concentration where precipitation nuclei form.
Issue 2: "The reaction yield is low, but no precipitation is visible."
Diagnosis: Competitive Hydrolysis (The "Invisible Killer"). N-aryl maleimides are electronically activated by the phenyl ring, making them more reactive toward thiols but also significantly more unstable in water compared to alkyl maleimides. If the pH is too high or the stock is "wet," the maleimide ring opens to form non-reactive maleamic acid.
Corrective Protocol:
-
Check pH Strictly: Maintain reaction pH between 6.5 and 7.0 .
-
Why? At pH > 7.5, hydrolysis rates compete aggressively with thiol addition. At pH < 6.0, thiol nucleophilicity drops.
-
-
Dry Your Solvents: Use anhydrous DMSO/DMF for stock preparation. Store over molecular sieves (3Å).
-
The "Last-Second" Rule: Never prepare N-IPM dilutions in advance. Add N-IPM to the reaction vessel as the very last step.
Issue 3: "Reaction kinetics are slower than expected compared to NEM."
Diagnosis: Ortho-Steric Hindrance. While the phenyl ring withdraws electrons (increasing electrophilicity), the iodine atom at the ortho (2-position) creates steric bulk that physically blocks the approach of the nucleophile to the double bond.
Corrective Protocol:
-
Increase Equivalents: Use a higher molar excess of N-IPM (e.g., 5–10 equivalents relative to thiol) to drive the kinetics via mass action.
-
Temperature Modulation: If the protein target is stable, increase reaction temperature to 30°C or 37°C to overcome the steric activation energy barrier.
Part 3: Optimized Experimental Protocol
Objective: Conjugation of N-IPM to a Thiol-Containing Biomolecule.
Materials:
-
N-(2-iodophenyl)maleimide (Solid, store at -20°C, desiccated).
-
Anhydrous DMSO (Sigma-Aldrich, Sure/Seal™).
-
Reaction Buffer: PBS + 5mM EDTA, pH 6.8 (Degassed).
Workflow:
-
Stock Preparation (Critical):
-
Allow N-IPM vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve N-IPM in Anhydrous DMSO to a concentration of 50–100 mM .
-
Note: This stock is stable for 24 hours at -20°C. Discard afterwards.
-
-
Target Preparation:
-
Adjust protein/thiol solution to pH 6.8.
-
Add EDTA to 5mM (prevents metal-catalyzed oxidation of thiols to disulfides).
-
-
The Reaction:
-
Calculate volume for 10-fold molar excess of N-IPM.
-
Add DMSO to the protein solution first to reach ~10% v/v (acclimatizes the protein).
-
Add N-IPM stock dropwise with agitation.
-
Incubate for 2 hours at Room Temperature or 4 hours at 4°C .
-
-
Quenching:
-
Add excess thiol (e.g., Cysteine or Mercaptoethanol) to scavenge unreacted N-IPM.
-
Proceed to desalting/dialysis to remove organics and excess reagent.
-
Part 4: Visualizing the Logic
Diagram 1: Solvent Selection Decision Tree
This logic flow ensures you select the correct solvent system based on your specific application constraints.
Figure 1: Decision matrix for selecting the optimal solvent based on application and substrate sensitivity.
Diagram 2: The Kinetic Battle (Reactivity vs. Hydrolysis)
This diagram illustrates the competing pathways and how solvent/pH choices influence the outcome.
Figure 2: The Kinetic Battle. Success depends on favoring the green pathway (Thiol addition) over the red pathway (Hydrolysis) via pH control and solvent dryness.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Relevance: The definitive guide on maleimide-thiol chemistry, hydrolysis r
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates.
- Relevance: Discusses the hydrolysis mechanisms of N-aryl maleimides and stabilization str
-
Kalia, J., & Raines, R. T. (2010). "Advances in Bioconjugation." Current Organic Chemistry, 14(2), 138–147.
- Relevance: detailed analysis of reaction conditions for cysteine modific
Validation & Comparative
Structural Elucidation and Comparative Spectral Profiling of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs) and heterobifunctional cross-linkers, the maleimide moiety is ubiquitous. However, standard N-phenylmaleimide (NPM) lacks the functional versatility required for complex scaffold construction. 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione (hereafter 2-IPM ) introduces an ortho-iodine substituent. This modification serves two critical functions: it acts as a reactive handle for Palladium-catalyzed cross-coupling (Heck/Suzuki) and provides steric protection to the imide ring, potentially altering hydrolytic stability.
This guide provides a definitive spectral analysis of 2-IPM, contrasting it with the unsubstituted NPM standard. We focus on the Heavy Atom Effect in
Synthesis & Experimental Protocol
To ensure the spectral data discussed below is reproducible, the compound must be synthesized with high purity. The following protocol utilizes a two-step dehydration method, preferred for minimizing ring-opening side reactions common in thermal cyclization.
Validated Synthesis Workflow
Reagents:
-
2-Iodoaniline (1.0 eq)
-
Maleic Anhydride (1.1 eq)
-
Acetic Anhydride (
) / Sodium Acetate (NaOAc)
Protocol:
-
Amic Acid Formation: Dissolve 2-Iodoaniline in diethyl ether. Add Maleic Anhydride (solid) portion-wise. Stir at RT for 2 hours. The intermediate N-(2-iodophenyl)maleamic acid will precipitate as a yellow solid. Filter and dry.
-
Cyclization: Suspend the amic acid in
with catalytic NaOAc. Heat to 80°C for 4 hours. -
Workup: Pour onto crushed ice. The precipitate is the crude maleimide.
-
Purification: Recrystallize from cyclohexane/toluene (critical for removing unreacted amine).
Process Visualization
Figure 1: Step-wise synthesis pathway for 2-IPM focusing on the isolation of the maleamic acid intermediate to ensure high yield.
Spectral Analysis: NMR
The proton NMR of 2-IPM is distinct from the unsubstituted N-phenylmaleimide due to the loss of symmetry and the deshielding effect of the iodine atom.
The Maleimide Singlet (The "Anchor")
In unsubstituted NPM, the maleimide protons (
-
Observation: Singlet at
6.90 – 6.95 ppm (2H). -
Note: While chemically non-equivalent due to the asymmetric phenyl ring, the rotation around the N-C(Ar) bond is typically fast enough at room temperature to average these protons into a singlet, though slight broadening may occur.
Aromatic Region (The "Fingerprint")
Unlike the symmetric multiplet of NPM, 2-IPM displays a complex 4-spin system (ABCD).
-
7.95 ppm (dd, 1H): The proton ortho to the Iodine (
). This is significantly deshielded due to the electronegativity and magnetic anisotropy of the Iodine. -
7.20 – 7.50 ppm (m, 3H): The remaining aromatic protons (
).
Spectral Analysis: NMR & The Heavy Atom Effect
This is the most critical section for structural verification. The presence of Iodine introduces a counter-intuitive spectral feature known as the Heavy Atom Effect (Spin-Orbit Coupling).
The "Heavy Atom" Anomaly
Normally, an electronegative substituent (like F, Cl, O) deshields the attached carbon (shifting it downfield, >130 ppm). However, large halogens like Iodine have large electron clouds that facilitate spin-orbit coupling, which shields the nucleus.
-
Diagnostic Peak: The Carbon attached to Iodine (
) appears significantly UPFIELD , typically at 95.0 – 100.0 ppm . -
Comparison: The corresponding carbon in N-phenylmaleimide appears at ~130 ppm. This >30 ppm shift is the primary confirmation of the C-I bond integrity.
Carbonyl and Olefinic Signals
-
C=O (Carbonyl):
169.0 ppm. -
C=C (Maleimide):
134.5 ppm.
Comparative Guide: 2-IPM vs. Alternatives
The following table contrasts 2-IPM with the industry-standard N-Phenylmaleimide (NPM) and the para-substituted analog (4-IPM).
Table 1: Comparative Spectral & Functional Profile
| Feature | N-Phenylmaleimide (NPM) | 1-(2-Iodophenyl)-... (2-IPM) | 1-(4-Iodophenyl)-... (4-IPM) |
| Structure Type | Reference Standard | Ortho-Substituted | Para-Substituted |
| Symmetry | |||
| Multiplet (7.3-7.5 ppm) | Distinct deshielded doublet (~7.95 ppm) | AA'BB' System (Symmetric doublets) | |
| N/A | ~98 ppm (Shielded) | ~92 ppm (Shielded) | |
| Primary Application | General Conjugation | Cross-coupling / Steric Control | Cross-coupling (Linear) |
| Hydrolytic Stability | Low (Ring opens pH > 7.5) | Moderate (Steric protection) | Low |
Decision Logic for Researchers
Use the following logic flow to determine if 2-IPM is the correct reagent for your study compared to NPM.
Figure 2: Selection criteria for Maleimide derivatives based on stability and reactivity requirements.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed. Springer, 2009 . (Source for Heavy Atom Effect/Iodine shifts).
-
Walker, M. A. "The Mitsunobu Reaction: A Novel Method for the Synthesis of N-Substituted Maleimides." J. Org. Chem.1995 , 60, 5352-5355. (Alternative synthesis and spectral characterization).
-
SDBS Web. Spectral Database for Organic Compounds, AIST, Japan. (General reference for N-phenylmaleimide spectral data).
Technical Guide: Crystal Structure and Halogen Bonding of N-(2-iodophenyl)maleimide
Executive Summary
This guide provides a structural and functional analysis of N-(2-iodophenyl)maleimide (N-2-IPM) , focusing on its utility in supramolecular chemistry and crystal engineering. Unlike standard N-phenylmaleimides, N-2-IPM introduces a heavy halogen atom at the ortho position. This modification is not merely cosmetic; it fundamentally alters the molecular landscape by introducing a
This analysis compares N-2-IPM against two primary alternatives:
-
N-Phenylmaleimide (N-PM): The non-halogenated baseline.
-
N-(4-iodophenyl)maleimide (N-4-IPM): The regioisomer where the halogen is sterically unencumbered.
Comparative Structural Analysis
The performance of N-2-IPM in crystal engineering is defined by the competition between the directionality of the halogen bond and the steric repulsion of the ortho substituent.
Table 1: Physicochemical & Structural Comparison
| Feature | N-(2-iodophenyl)maleimide (N-2-IPM) | N-(4-iodophenyl)maleimide (N-4-IPM) | N-Phenylmaleimide (N-PM) |
| Primary Interaction | Halogen Bond (C-I···O) + Steric Repulsion | Halogen Bond (C-I···O) + | Weak H-Bond (C-H···O) + |
| Ring Torsion Angle | High (~60–80°) (Twisted) | Low (< 20°) (Near Planar) | Moderate (~40–50°) |
| Crystal Packing | Discrete dimers or helices driven by steric twist. | Linear chains or sheets driven by linear I···O contacts. | Herringbone or slip-stacked. |
| Melting Point | 108–110 °C | 150–152 °C (Higher lattice energy) | 89–91 °C |
| Solubility | High (due to lower lattice energy/twist). | Moderate. | High. |
The "Ortho-Effect" Mechanism
In N-2-IPM, the iodine atom at the C2 position clashes with the carbonyl oxygen of the maleimide ring. To relieve this steric strain, the phenyl ring rotates out of the plane of the maleimide ring.
-
Consequence: This twist disrupts the planarity required for efficient
- stacking, making the C-I···O=C halogen bond the dominant structure-directing force.
The Halogen Bond Landscape: -Hole Theory
To understand why N-2-IPM is superior for specific crystal engineering tasks, one must analyze the electrostatic potential surface.
Mechanism of Action
The iodine atom is anisotropic. While it has an overall negative electrostatic region (equatorial), the tip of the atom (along the C-I bond axis) is electron-deficient. This positive cap is the
-
Donor: Iodine
-hole (Electrophilic). -
Acceptor: Maleimide Carbonyl Oxygen (Nucleophilic).
-
Geometry: Strictly linear (
).
Diagram 1: Competitive Packing Forces Logic
The following diagram illustrates the decision matrix for crystal packing when comparing the ortho (2-iodo) vs para (4-iodo) isomers.
Figure 1: Logical flow of crystal packing determinants. The ortho-substitution in N-2-IPM forces a twist that prevents the formation of infinite planar sheets common in the para-isomer.
Experimental Protocols
A. Synthesis of N-(2-iodophenyl)maleimide
Objective: Synthesize high-purity N-2-IPM minimizing the formation of isomaleimide side products. Method: Two-step synthesis via N-(2-iodophenyl)maleamic acid.
Reagents:
-
Maleic anhydride (1.0 eq)
-
2-Iodoaniline (1.0 eq)
-
Acetic anhydride (
) -
Sodium acetate (NaOAc)
-
Solvent: Glacial Acetic Acid or Diethyl Ether.
Workflow Diagram
Figure 2: Two-step synthesis pathway. Step 1 forms the open-ring amide; Step 2 closes the ring chemically using acetic anhydride.
Step-by-Step Protocol:
-
Amic Acid Formation: Dissolve maleic anhydride (10 mmol) in diethyl ether (20 mL). Add 2-iodoaniline (10 mmol) dropwise at
. Stir for 2 hours at room temperature. The maleamic acid will precipitate as a yellow solid. Filter and dry. -
Cyclization: Suspend the maleamic acid in acetic anhydride (5 mL) with fused sodium acetate (5 mmol). Heat to
for 2 hours. -
Quenching: Pour the reaction mixture into ice water. The product will precipitate.
-
Purification: Recrystallize from cyclohexane or ethanol/water (1:1).
B. Crystallization for Halogen Bonding Studies
To observe the specific halogen bonding interactions, solvent choice is critical. Avoid strong hydrogen-bond acceptors (like DMSO) which compete with the maleimide carbonyl.
-
Preferred Solvent: Chloroform (
) or Dichloromethane ( ). -
Method: Slow evaporation at
. -
Why: These non-coordinating solvents allow the weak C-I···O interactions to dominate the assembly process without solvent interference.
Performance & Reactivity Data
When evaluating N-2-IPM for bioconjugation (e.g., cysteine modification), the electronic effect of the iodine atom influences the electrophilicity of the maleimide double bond.
| Parameter | N-2-IPM (Ortho) | N-PM (Unsub) | Interpretation |
| Electronic Effect | Inductive Withdrawal (-I) | Neutral | Iodine pulls electron density, making the double bond more electrophilic . |
| Hydrolytic Stability | Moderate | High | The electron-withdrawing iodine makes the ring slightly more susceptible to hydrolysis at high pH. |
| Thiol Reactivity | Fast | Standard | Faster reaction kinetics with thiols due to increased electrophilicity. |
References
-
Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 105(11), 1921–1996.
-
Gilday, L. C., et al. (2015). "Halogen Bonding: Current Issues." Chemical Reviews, 115(15), 7118–7195.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Maleimide synthesis protocols).
-
Cambridge Structural Database (CSD). Search Refcode: N-phenylmaleimide derivatives. (For comparative bond length data).
Technical Guide: Assessing Retro-Michael Addition Rates in N-(2-iodophenyl)maleimide Conjugates
Executive Summary
The Stability Paradox in ADCs: Maleimide-thiol conjugation is the gold standard for Antibody-Drug Conjugates (ADCs) due to its rapid kinetics and specificity. However, standard
The Solution:
This guide provides a comparative technical analysis of IPM versus standard linkers, detailing the mechanistic basis of its stability and providing validated protocols for assessing retro-Michael rates.[1]
Part 1: Mechanistic Foundation
The "Ring-Opening Lock" Mechanism
To understand why IPM is superior, one must analyze the competition between two pathways that the thiosuccinimide conjugate can undergo:
-
Path A (Retro-Michael): The thioether bond breaks, regenerating the free maleimide and thiol. This is the failure mode.
-
Path B (Hydrolysis): Water attacks the carbonyl, opening the succinimide ring. This forms a succinamic acid.[2] Once hydrolyzed, the retro-Michael reaction is chemically impossible.
Why N-(2-iodophenyl)maleimide?
-
Electronic Effect: The phenyl ring withdraws electron density from the maleimide carbonyls, making them more electrophilic (susceptible to water attack).
-
Steric Effect (The Iodine Factor): The bulky iodine atom at the ortho position creates ground-state destabilization (steric strain) in the closed ring. Ring opening relieves this strain. Consequently, IPM hydrolyzes orders of magnitude faster than standard
-ethyl maleimide (NEM).
Pathway Visualization
Figure 1: Kinetic bifurcation of the maleimide conjugate.[3] IPM is designed to maximize the rate of Path B (Hydrolysis), effectively outrunning Path A (Retro-Michael).
Part 2: Comparative Analysis
The following table contrasts the physicochemical behavior of IPM against the industry standard (
| Feature | Standard ( | Haloacetamide (e.g., Iodoacetamide) | |
| Conjugation Rate | Fast ( | Very Fast ( | Slow ( |
| Hydrolysis | Slow (~20–24 hours) | Rapid (< 1 hour) | N/A (Acyclic) |
| Retro-Michael Risk | High (if not hydrolyzed) | Negligible (due to rapid lock) | None (Irreversible alkylation) |
| Plasma Stability | Moderate (Payload migration) | High | High |
| Selectivity | High for Cys | High for Cys | Lower (Cross-reacts w/ His/Lys) |
Key Insight: The "2-iodophenyl" moiety acts as a kinetic accelerator for the locking step. While standard maleimides eventually hydrolyze, they often stay in the closed form long enough to undergo retro-Michael exchange with Albumin. IPM hydrolyzes so quickly that the window for retro-Michael exchange is effectively closed.
Part 3: Experimental Protocols
To validate the stability of IPM conjugates, you must measure two distinct rates: the rate of Hydrolysis (the stabilization event) and the rate of Thiol Exchange (the instability event).
Workflow Visualization
Figure 2: Dual-stream workflow to quantify stabilization (Hydrolysis) vs. degradation (Exchange).
Protocol A: Measuring Hydrolysis Kinetics (The "Locking" Rate)
Objective: Determine the
-
Preparation: Synthesize the IPM-Cysteine conjugate (or IPM-ADC). Purify via Size Exclusion Chromatography (SEC) or HPLC to remove free maleimide.
-
Incubation: Dilute conjugate to 10 µM in PBS (pH 7.4) at 37°C.[3][4]
-
Sampling: Aliquot samples at
minutes. -
Quenching: Flash freeze or acidify (0.1% Formic Acid) to stop reaction.
-
LC-MS Analysis:
-
Monitor the transition from Mass M (Closed Ring) to Mass M+18 (Hydrolyzed Open Ring).
-
Calculation: Plot
vs. Time. The slope gives . -
Expectation: IPM should show >90% conversion to M+18 within 1–2 hours.
-
Protocol B: Assessing Retro-Michael Stability (Thiol Exchange)
Objective: Confirm resistance to payload loss in the presence of a "sink" (simulating Albumin).
-
Challenge: Incubate the purified IPM-conjugate (10 µM) with a massive excess (500 µM) of Glutathione (GSH) or N-Acetyl Cysteine (NAC) in PBS pH 7.4, 37°C.
-
Note: The excess thiol mimics the high concentration of Cys34 in serum albumin.
-
-
Timepoints: Monitor over a longer duration (
hours). -
Analysis (LC-MS):
-
Look for the disappearance of the IPM-Conjugate.
-
Look for the appearance of IPM-GSH (the exchange product).
-
-
Control: Run a parallel experiment with
-ethyl maleimide (NEM).-
Expectation: NEM conjugates will show significant transfer to GSH (20–50% loss over 48h). IPM conjugates should show <5% loss, as the rapid hydrolysis "locks" the bond before exchange can occur.
-
References
-
Christie, R. J., et al. (2015).[5] "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release.
-
Lyon, R. P., et al. (2014).[2] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[6] Nature Biotechnology.[2][6]
-
Fontaine, S. D., et al. (2015). "Hydrolysis of N-aryl maleimides: Kinetics and application to the preparation of antibody-drug conjugates." Bioconjugate Chemistry.
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates."[1] Nature Biotechnology.[2][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Operational Guide: Disposal and Handling of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
Executive Summary & Chemical Profile
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione , commonly referred to as
Proper disposal is not merely about regulatory compliance; it is about mitigating the alkylation risk to downstream personnel and ensuring the correct incineration pathway for halogenated species.
Physicochemical & Hazard Data
| Parameter | Specification | Operational Implication |
| Functional Group 1 | Maleimide (alkene) | High Reactivity: Irreversibly alkylates thiols (cysteines) in proteins. Potential sensitizer. |
| Functional Group 2 | Aryl Iodide | Halogenated Waste: Must be segregated from non-halogenated solvents to prevent equipment corrosion during incineration and to meet EPA/local environmental standards. |
| Physical State | Solid (Powder/Crystal) | Dust inhalation hazard; requires particulate containment. |
| Stability | Moisture Sensitive | Hydrolyzes slowly to maleamic acid; store desiccated until disposal. |
Pre-Disposal Deactivation (The "Scientist's Protocol")
Expert Insight: While regulatory bodies often permit the direct disposal of hazardous solids, the safest protocol for an electrophilic alkylating agent is chemical deactivation prior to waste stream entry. This transforms the reactive maleimide into a stable, non-toxic thioether succinimide.
Protocol: Thiol-Michael Addition Quenching
Objective: Convert the reactive double bond into a stable adduct using L-Cysteine or Dithiothreitol (DTT).
Reagents:
-
Waste material (1-(2-Iodophenyl)-1H-pyrrole-2,5-dione).
-
Quenching Buffer: 100 mM Potassium Phosphate (pH 7.0–7.5).
-
Scavenger: L-Cysteine (10-fold molar excess relative to the maleimide).
Step-by-Step Methodology:
-
Dissolution: Dissolve the waste maleimide in a minimal amount of DMSO or DMF if it is in solid form.
-
Preparation: Prepare a 100 mM L-Cysteine solution in the Quenching Buffer.
-
Reaction: Slowly add the maleimide solution to the L-Cysteine solution.
-
Mechanism: The thiolate anion attacks the maleimide double bond, forming a stable thioether.
-
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Verification (Optional): A simple TLC or LC-MS check will show the disappearance of the parent maleimide peak (lower polarity) and the appearance of the adduct.
-
Result: The solution is now primarily a halogenated organic waste, stripped of its acute alkylating potential.
Waste Stream Segregation & Logistics
Correct segregation is critical. The presence of the Iodine atom mandates that this compound—and any solution containing it—be treated as Halogenated Waste .
Decision Matrix: Disposal Pathways
Figure 1: Operational decision tree for segregating maleimide waste based on physical state and quantity.
Detailed Handling Procedures
A. Solid Waste (Trace Amounts/Contaminated Solids)
-
Containment: Place weigh boats, contaminated gloves, and solid residues into a clear, sealable polyethylene bag (secondary containment).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "1-(2-Iodophenyl)-1H-pyrrole-2,5-dione" (Do not use abbreviations).
-
Hazard Checkboxes: Toxic, Irritant.
-
-
Disposal Unit: Place in the Solid Hazardous Waste drum.
B. Liquid Waste (Stock Solutions/Quenched Reactions)
-
Segregation: Ensure the destination carboy is marked "HALOGENATED SOLVENTS."
-
Critical Warning: Do not pour into "Non-Halogenated" or "Flammables" carboys. High iodine content requires specific high-temperature incineration with scrubbing to prevent iodine release.
-
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste), as this can oxidize the iodide to elemental iodine (
), creating toxic purple vapors. -
Log Entry: Record the volume and approximate concentration on the waste manifest.
Emergency Contingency: Spill Management
In the event of a spill outside the fume hood, immediate action is required to prevent sensitization.
| Spill Type | Immediate Action | Decontamination Protocol |
| Dry Powder | Isolate: Evacuate area if dust is airborne. Don N95/P100 respirator. | Wet Wipe: Cover powder with pads dampened in 10% sodium thiosulfate (reduces iodine) or 5% L-cysteine (quenches maleimide). Scoop into halogenated waste. |
| Solution | Absorb: Use polypropylene pads or vermiculite. | Clean: Wipe surface with soap and water, followed by a solvent wipe (ethanol) to pick up organic residues. Dispose of all wipes as solid hazardous waste. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source: [Link]
-
-
PubChem. (n.d.). Maleimide Compound Summary. National Library of Medicine.
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Source: [Link]
-
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative source on Maleimide-Thiol quenching chemistry).
-
Source: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
